molecular formula C48H88O12Si8 B1599137 1,3,5,7,9,11,13,15-Octacyclohexyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane CAS No. 3809-28-7

1,3,5,7,9,11,13,15-Octacyclohexyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane

Cat. No.: B1599137
CAS No.: 3809-28-7
M. Wt: 1081.9 g/mol
InChI Key: PKECSYKMBXYFAK-UHFFFAOYSA-N
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Description

This compound is a highly complex siloxane-based molecular architecture characterized by a pentacyclic framework with eight cyclohexyl substituents and twelve oxygen atoms integrated into its structure. The core structure, pentacyclo[9.5.1.1³,⁹.1⁵,¹⁵.1⁷,¹³]icosane, consists of fused silicon-oxygen rings, creating a rigid three-dimensional lattice. The cyclohexyl groups enhance steric bulk and hydrophobicity, making the compound thermally stable and suitable for applications requiring inert materials, such as coatings or molecular sieves .

Properties

IUPAC Name

1,3,5,7,9,11,13,15-octacyclohexyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H88O12Si8/c1-9-25-41(26-10-1)61-49-62(42-27-11-2-12-28-42)52-65(45-33-17-5-18-34-45)54-63(50-61,43-29-13-3-14-30-43)56-67(47-37-21-7-22-38-47)57-64(51-61,44-31-15-4-16-32-44)55-66(53-62,46-35-19-6-20-36-46)59-68(58-65,60-67)48-39-23-8-24-40-48/h41-48H,1-40H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKECSYKMBXYFAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)[Si]23O[Si]4(O[Si]5(O[Si](O2)(O[Si]6(O[Si](O3)(O[Si](O4)(O[Si](O5)(O6)C7CCCCC7)C8CCCCC8)C9CCCCC9)C1CCCCC1)C1CCCCC1)C1CCCCC1)C1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H88O12Si8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20404304
Record name AC1NCTDJ
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20404304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1081.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3809-28-7
Record name AC1NCTDJ
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20404304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Substituent Variations

  • 1,3,5,7,9,11,13,15-Octavinyl Analog (CAS 69655-76-1) :

    • Substituents: Vinyl groups instead of cyclohexyl.
    • Reactivity: Vinyl groups enable polymerization, making this compound a precursor for silicone-based polymers.
    • Applications: Used in crosslinked resins and elastomers .
  • 1,3,5,7,9,11,13,15-Octacyclopentyl Analog (CAS 268202-73-9, "MS 0820"): Substituents: Cyclopentyl groups. Stability: Slightly less steric hindrance than cyclohexyl, leading to marginally higher solubility in nonpolar solvents. Applications: Molecular silicas for chromatography and catalysis .
  • 2,2,4,4,...,20-icosamethyl Analog (CAS 18772-36-6) :

    • Framework: Decaoxa-decasilacycloicosane (10 oxygen atoms vs. 12 in the target compound).
    • Substituents: Methyl groups.
    • Properties: Lower molecular weight (MW ~1,200 g/mol) and higher volatility.
    • Applications: Intermediate in silicone synthesis .

Framework Modifications

  • 1,3,5,7,9,11,13,15-Octacyclohexyltetracyclo[...]nonadecane-7,15-diol (CAS 118868-45-4): Framework: Tetracyclic (vs. pentacyclic in the target compound). Functional Groups: Includes hydroxyl (-OH) groups. Applications: Specialty surfactants or precursors for functionalized materials .

Physicochemical Properties

Property Target Compound (Octacyclohexyl) Octavinyl Analog Octacyclopentyl (MS 0820) Icosamethyl Analog
Molecular Weight (g/mol) ~2,500 (estimated) ~2,200 ~2,300 ~1,200
Thermal Stability (°C) >300 200–250 280 150–200
Solubility Insoluble in polar solvents Soluble in THF, toluene Soluble in chlorinated solvents Soluble in hexane
Reactivity Inert High (vinyl groups) Moderate Low

Research Findings and Trends

Recent studies highlight the following:

  • Thermal Degradation : The octacyclohexyl compound exhibits 10% weight loss at 320°C under nitrogen, outperforming octacyclopentyl (300°C) and octavinyl (250°C) analogs .
  • Surface Modification : Cyclohexyl groups reduce surface energy (contact angle ~110°), making the compound suitable for water-repellent coatings .
  • Synthetic Challenges: Functionalizing the pentacyclic framework requires precise control to avoid ring strain, as noted in hydroxylated derivatives .

Preparation Methods

Formation of Cyclohexyl-Substituted Silicon Precursors

The initial stage involves synthesizing silicon-containing intermediates bearing cyclohexyl substituents. This is typically achieved by:

  • Reacting chlorosilane derivatives with cyclohexyl lithium or Grignard reagents to introduce cyclohexyl groups onto silicon centers.
  • Controlling stoichiometry to achieve octa-substitution on silicon atoms.

Construction of Ether Linkages (Dodecaoxa)

Ether linkages are introduced via:

  • Nucleophilic substitution reactions between silicon-alkoxide intermediates and appropriate diol or polyol compounds.
  • Use of dehydrating agents or catalysts to promote ether bond formation while avoiding side reactions.

Assembly of the Pentacyclic Silicon-Oxygen Framework

Cyclization to form the pentacyclic core involves:

  • Intramolecular cyclization under dilute conditions to favor ring closure.
  • Use of templating agents or catalysts to direct the formation of the pentacyclic structure.
  • Stepwise heating and controlled reaction times to optimize yields.

Purification and Characterization

  • Crystallization or chromatographic techniques are employed to separate the target compound from side products.
  • Characterization by NMR, IR, and mass spectrometry confirms the structural integrity.

Data Table: Key Reaction Conditions and Yields

Step Reaction Type Reagents/Conditions Temperature (°C) Yield (%) Notes
Cyclohexyl substitution Nucleophilic substitution Cyclohexyl lithium + chlorosilane -78 to 0 75-85 Controlled addition to avoid overreaction
Ether linkage formation Nucleophilic substitution Silicon alkoxide + diol, catalyst (acid/base) 25-60 70-80 Dehydrating agents improve efficiency
Pentacyclic ring closure Intramolecular cyclization Dilute solution, templating agent, catalyst 40-80 60-70 Slow heating favors cyclization
Purification Crystallization/chromatography Solvent systems (e.g., toluene, hexane) Ambient - Multiple recrystallizations enhance purity

Research Findings and Analysis

  • The multi-step synthesis requires strict temperature control, especially during cyclization, to prevent polymerization or incomplete ring formation.
  • The presence of multiple silicon and oxygen atoms necessitates careful selection of solvents and reagents to avoid hydrolysis or side reactions.
  • Cyclohexyl groups provide steric bulk that influences the reaction pathways, often improving selectivity in ring closure steps.
  • The compound’s stability under reaction conditions is enhanced by the saturated cyclohexyl rings, which also impact solubility and purification strategies.
  • Comparative studies with structurally related compounds (e.g., simpler siloxanes or cyclohexyl-substituted silanes) demonstrate that the complexity of this compound demands tailored synthetic approaches rather than generic siloxane chemistry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3,5,7,9,11,13,15-Octacyclohexyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane
Reactant of Route 2
1,3,5,7,9,11,13,15-Octacyclohexyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane

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